molecular formula C7H3ClIN B1592085 4-Chloro-2-iodobenzonitrile CAS No. 61272-75-1

4-Chloro-2-iodobenzonitrile

Cat. No.: B1592085
CAS No.: 61272-75-1
M. Wt: 263.46 g/mol
InChI Key: YRQAIFRITOPIGE-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzonitrile is an organic compound with the molecular formula C7H3ClIN It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and iodine atoms at the 4 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-iodobenzonitrile can be synthesized through various methods, one of which involves the iodination of 4-chlorobenzonitrile. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-chlorobenzonitrile is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base. This reaction is carried out under mild conditions and is known for its high efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound often employs large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form amines.

    Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, forming carbon-carbon bonds with various organic groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Substituted benzonitriles with different functional groups.

    Oxidation: Corresponding benzoic acids.

    Reduction: Corresponding benzylamines.

Scientific Research Applications

4-Chloro-2-iodobenzonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-chloro-2-iodobenzonitrile involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups (chlorine and iodine) on the benzene ring enhances its reactivity towards nucleophiles. The compound forms a Meisenheimer complex as an intermediate during these reactions, which then eliminates the leaving group (iodine) to form the final product .

Comparison with Similar Compounds

  • 4-Chloro-2-fluorobenzonitrile
  • 4-Chloro-2-bromobenzonitrile
  • 4-Chloro-2-methylbenzonitrile

Comparison: 4-Chloro-2-iodobenzonitrile is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns compared to its analogs. The iodine atom, being larger and more polarizable, makes the compound more reactive in nucleophilic substitution reactions compared to its fluorine or bromine counterparts. Additionally, the combination of chlorine and iodine provides a balance of electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQAIFRITOPIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615453
Record name 4-Chloro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61272-75-1
Record name 4-Chloro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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